1-(2-(N-Methylsulfamoyl)ethyl) naratriptan
Übersicht
Beschreibung
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan is a chemical compound that belongs to the class of triptans. Triptans are a group of drugs that are used to treat migraines and headaches. 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan is a newer version of the triptan drug family that has been developed to treat migraines more effectively.
Wissenschaftliche Forschungsanwendungen
Biological and Pharmacokinetic Profile
Naratriptan, known chemically as 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan, has a distinct biological and pharmacokinetic profile that significantly differs from that of sumatriptan. With a plasma half-life of 6 hours, a very high oral bioavailability of 63-74%, and higher lipophilicity compared to sumatriptan, naratriptan offers a unique therapeutic profile. Its similar tolerability to placebo, prolonged efficacy for over 24 hours, and very low headache recurrence rate position naratriptan as a valuable option in treating acute migraines (Mathew, 1999).
Comparative Efficacy and Dosing
Comparative studies of naratriptan and sumatriptan have shown that while naratriptan in a standard oral dose of 2.5 mg is considered less effective with a slower onset of action, higher doses of naratriptan can achieve similar efficacy levels to sumatriptan. Notably, subcutaneous administration of naratriptan at 10 mg demonstrated superior efficacy in one trial compared to subcutaneous sumatriptan at 6 mg, highlighting its potent effectiveness in higher doses or different administration routes (Tfelt-Hansen, 2021).
Formulation and Administration Advances
Research into the formulation and administration methods of triptans, including naratriptan, has explored alternatives to improve bioavailability and efficacy. Studies have shown promising results for various administration routes such as nasal, buccal, sublingual, transdermal, and pulmonary, employing formulations like nanocarriers, microcarriers, orodispersible tablets, in situ gels, and microneedles. These advancements indicate the potential for more effective and patient-friendly migraine management options in the future (Kassem, 2016).
Optimization of Migraine Management
The development of triptans with enhanced lipophilicity, including naratriptan, has led to a more rational approach to migraine therapy. Differences in efficacy, onset of action, and headache recurrence rates among triptans have informed guidelines for selecting appropriate treatments based on individual patient profiles, including considerations for moderate to severe headaches, rapid relief needs, and tolerance for side effects. Naratriptan's profile suggests its suitability for patients who prioritize tolerability or have specific therapeutic needs (Millson, 2000).
Wirkmechanismus
- Activation of these receptors leads to vasoconstriction (narrowing of blood vessels) and inhibition of dural vasodilation and inflammation .
- The combined effect of vasoconstriction and inhibition of trigeminal nerve activity contributes to the relief of migraine headaches .
- Naratriptan’s actions involve multiple pathways:
- Impact on Bioavailability : Naratriptan’s pharmacokinetics influence its bioavailability, duration of action, and efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Eigenschaften
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-[2-(methylsulfamoyl)ethyl]indol-5-yl]ethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4S2/c1-21-29(25,26)12-8-16-4-5-20-18(14-16)19(17-6-9-23(3)10-7-17)15-24(20)11-13-30(27,28)22-2/h4-5,14-15,17,21-22H,6-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHJTWEUSQXKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CCS(=O)(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1346746-73-3 | |
Record name | 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346746733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(N-METHYLSULFAMOYL)ETHYL) NARATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE26H8DS3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.